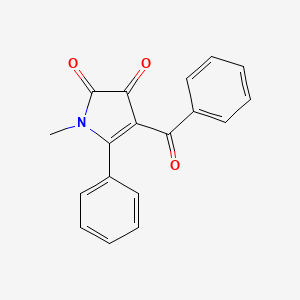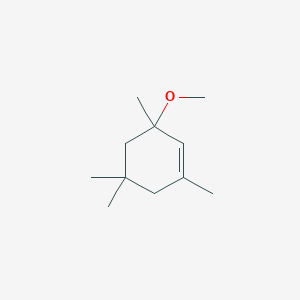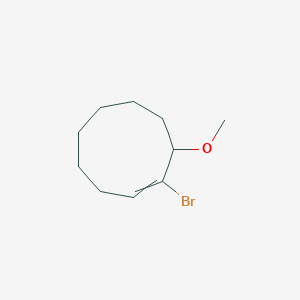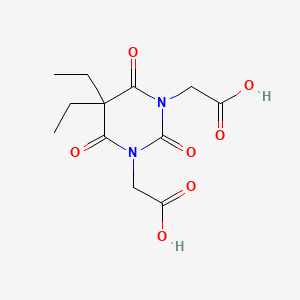![molecular formula C12H9Cl3N2O B14586134 3-[3,3-Dichloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile CAS No. 61213-39-6](/img/structure/B14586134.png)
3-[3,3-Dichloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3,3-Dichloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile is an organic compound with a complex structure that includes a pyrrolidine ring, a benzonitrile group, and multiple chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,3-Dichloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile typically involves multiple steps, starting from simpler organic molecules. One common approach is to first synthesize the pyrrolidine ring with the desired substituents, followed by the introduction of the benzonitrile group. The reaction conditions often involve the use of strong bases or acids, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-[3,3-Dichloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove chlorine atoms or to convert nitrile groups to amines.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH₃) can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of chlorine atoms with other functional groups.
Wissenschaftliche Forschungsanwendungen
3-[3,3-Dichloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 3-[3,3-Dichloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Chloromethyl)benzonitrile: A simpler compound with similar functional groups but lacking the pyrrolidine ring.
4-(Chloromethyl)benzonitrile: Another related compound with the chlorine atom in a different position on the benzene ring.
3,3-Dichloro-2-oxopyrrolidine: A compound with a similar pyrrolidine ring structure but without the benzonitrile group.
Uniqueness
This detailed article provides a comprehensive overview of 3-[3,3-Dichloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile, covering its preparation, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
61213-39-6 |
|---|---|
Molekularformel |
C12H9Cl3N2O |
Molekulargewicht |
303.6 g/mol |
IUPAC-Name |
3-[3,3-dichloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile |
InChI |
InChI=1S/C12H9Cl3N2O/c13-5-9-7-17(11(18)12(9,14)15)10-3-1-2-8(4-10)6-16/h1-4,9H,5,7H2 |
InChI-Schlüssel |
DMLJFAUTAVPLFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C(=O)N1C2=CC=CC(=C2)C#N)(Cl)Cl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14586055.png)


![2-{3-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzene-1-sulfonyl}ethane-1-sulfonic acid](/img/structure/B14586084.png)

![Methyl 4-chloro-3,5-bis[(2-oxopropyl)amino]benzoate](/img/structure/B14586103.png)

![Ethyl bicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B14586115.png)


![4-Bromo-2-[(butylsulfanyl)methyl]-6-[(diethylamino)methyl]phenol](/img/structure/B14586130.png)



